

Technical Guide: Spectral Characterization of 1-Fluoro-Cyclopentanecarbonitrile

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Compound of Interest

Compound Name: 1-Fluoro-cyclopentanecarbonitrile

Cat. No.: B8185530

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Executive Summary

1-Fluoro-cyclopentanecarbonitrile (CAS: 110257-43-9) represents a critical structural motif in modern medicinal chemistry. The introduction of a fluorine atom alpha to a nitrile group serves as a bioisostere for carbonyls and hydroxyls, often improving metabolic stability by blocking cytochrome P450 oxidation sites while modulating lipophilicity (LogP).

This guide provides a comprehensive analysis of the spectral signature of this compound.^[1] It synthesizes experimental expectations with theoretical principles to aid in the rigorous identification and quality control of this intermediate.

Synthesis Context & Impurity Profile

To accurately interpret spectral data, one must understand the sample's origin. This compound is typically synthesized via electrophilic fluorination of cyclopentanecarbonitrile using reagents like Selectfluor (F-TEDA-BF₄) or NFSI under basic conditions (LDA/LiHMDS).

- Common Impurities:
 - Unreacted Starting Material: Cyclopentanecarbonitrile (distinct lack of F-coupling).
 - Di-fluorinated Byproducts: 1,α-difluoro species (if stoichiometry is uncontrolled).
 - Hydrolysis Products: 1-fluorocyclopentanecarboxamide (check IR for amide bands).

Mass Spectrometry (MS) Data

Method: GC-MS (Electron Impact, 70 eV) or LC-MS (ESI).

fragmentation Analysis

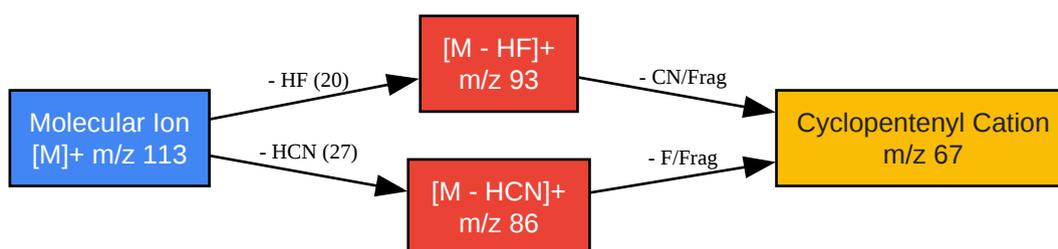
The mass spectrum is dominated by the stability of the cyclopentyl ring and the facile loss of small stable molecules (HCN, HF).

Molecular Formula:

Molecular Weight: 113.13 g/mol

Ion Type	m/z (Da)	Interpretation
	113	Molecular ion (typically weak intensity in EI).
	93	Loss of Hydrogen Fluoride (20 Da). Diagnostic for alkyl fluorides.
	86	Loss of Hydrogen Cyanide (27 Da).
	67	Cyclopentenyl cation (Ring integrity maintained).
	39	Cyclopropenyl cation (High energy fragmentation).

Fragmentation Pathway Diagram



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Figure 1: Proposed fragmentation pathway for **1-fluoro-cyclopentanecarbonitrile** under Electron Impact (EI).

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat) or KBr Pellet.

The IR spectrum is distinct due to the "Fluorine Effect" shifting the nitrile stretch.

Functional Group	Wavenumber ()	Intensity	Notes
C≡N Stretch	2235 - 2245	Weak/Med	Alpha-fluorine typically shifts to higher frequencies compared to the non-fluorinated parent (~2230) due to the inductive effect.
C-F Stretch	1000 - 1200	Strong	Broad band, often obscured by C-C fingerprinting, but diagnostic if compared to non-fluorinated precursor.
C-H Stretch	2850 - 2980	Medium	C-H stretching of the cyclopentane ring.

Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d) Internal Standard: TMS (0.00 ppm) or

(0.00 ppm for

).

A. NMR (The Diagnostic Standard)

This is the most critical assay for purity. The fluorine atom is in a quaternary aliphatic environment.

- Chemical Shift ():
 - -140 to -160 ppm (typically a multiplet if proton-coupled; singlet if decoupled).
 - Note: Aliphatic fluorides on quaternary carbons generally appear in this range.
- Coupling: If proton-coupled, expect a complex multiplet due to coupling with the 4 adjacent protons on C2/C5 ().

B. NMR (Broadband Decoupled)

The presence of fluorine splits carbon signals into doublets (

) due to

coupling. The magnitude of

is diagnostic of the distance from the fluorine atom.

Carbon Position	Type	Shift (ppm)	Multiplicity	Coupling Constant (Hz)
C-1	Quaternary	88.0 - 95.0	Doublet ()	Hz
CN	Nitrile	116.0 - 120.0	Doublet ()	Hz
C-2 / C-5	(Ring)	35.0 - 40.0	Doublet ()	Hz
C-3 / C-4	(Ring)	23.0 - 25.0	Doublet ()	Hz

- Interpretation: The C-1 signal will be significantly downfield compared to the non-fluorinated precursor (~30-40 ppm) and will show a massive coupling constant (~190 Hz).

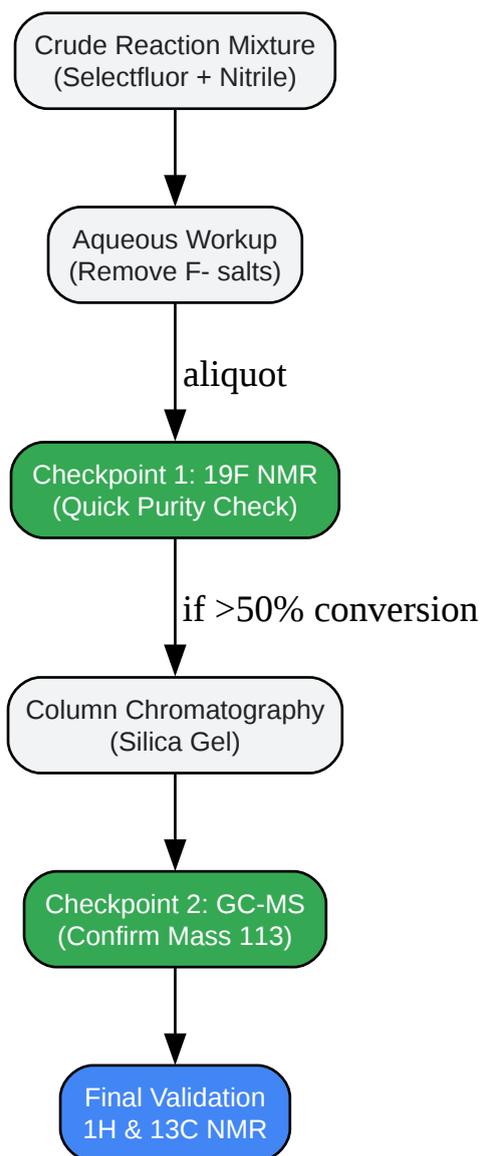
C. NMR

The symmetry of the cyclopentane ring simplifies the spectrum, but the fluorine coupling adds complexity.

- 2.1 - 2.5 ppm (4H): Protons on C-2 and C-5.
 - Appearance: Complex multiplet. These protons are diastereotopic in a static conformation but average out due to rapid ring puckering. However, they show strong coupling (approx 15-25 Hz).
- 1.8 - 2.1 ppm (4H): Protons on C-3 and C-4.
 - Appearance: Multiplet.^[2]^[3] Further upfield. Weaker coupling to fluorine ().

Experimental Workflow & Validation

To ensure data integrity, the following workflow is recommended for validating the synthesis of this intermediate.



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Figure 2: Analytical workflow for the isolation and validation of **1-fluoro-cyclopentanecarbonitrile**.

Protocol: Sample Preparation for NMR

- Solvent Selection: Use

(99.8% D) containing 0.03% v/v TMS.
- Concentration: Dissolve ~10-15 mg of oil in 0.6 mL solvent.
- Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors on the fluorine signal.
- Acquisition:
 - Run

non-decoupled first to observe proton splitting (confirming aliphatic nature).
 - Run

with a sufficient delay (

) to allow relaxation of the quaternary C-1 carbon.

References

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Sources

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